2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol
Overview
Description
The compound “2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol” is an organic molecule that contains functional groups such as allyl ether, chloro, methoxy, and hydroxyl groups . The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
The synthesis of a compound like “2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol” would likely involve the use of allyl ethers and aryl aldehydes . Allyl ethers are versatile intermediates in organic synthesis, and their reactions often involve the formation of new carbon-carbon bonds . Aryl aldehydes are also important building blocks in organic synthesis .Molecular Structure Analysis
The molecular structure of “2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol” can be predicted based on its functional groups. The presence of an allyl ether group suggests that the molecule has a carbon-carbon double bond adjacent to an ether group . The chloro and methoxy groups are halogen and ether substituents, respectively, which can influence the molecule’s reactivity and physical properties .Chemical Reactions Analysis
The chemical reactions of “2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol” would likely be influenced by its functional groups. For instance, the allyl group can undergo reactions such as oxidation, substitution, and addition . The hydroxyl group can participate in reactions such as esterification, dehydration, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol” can be inferred from its functional groups. For instance, the presence of an ether group suggests that the compound is likely to be polar and may have good solubility in polar solvents . The allyl group suggests that the compound may have interesting reactivity .Scientific Research Applications
Analytical Chemistry
It can be used as a standard or reagent in analytical chemistry techniques. Its unique chemical properties allow for its use in methods such as chromatography or spectroscopy to detect or quantify other substances.
These applications demonstrate the broad utility of “2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol” in scientific research, reflecting its importance in advancing various fields of study. The compound’s multifunctional nature and reactivity make it a valuable tool for innovation and discovery .
Mechanism of Action
Future Directions
The future directions for research on “2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol” could involve exploring its potential applications in various fields. For instance, it could be used as a building block in the synthesis of complex organic molecules . Additionally, understanding its reactivity could lead to the development of new synthetic methods .
properties
IUPAC Name |
(2-chloro-4-methoxy-6-prop-2-enoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-4-15-11-6-8(14-2)5-10(12)9(11)7-13/h3,5-6,13H,1,4,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVIQLYGZHYIGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)CO)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allyloxy)-6-chloro-4-methoxybenzyl Alcohol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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